molecular formula C12H16ClNO B5711413 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine

Cat. No. B5711413
M. Wt: 225.71 g/mol
InChI Key: VMYUUTWORMMWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine, also known as CHEPy, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a selective dopamine transporter ligand that has been used to investigate the role of dopamine in several neurological disorders. In

Mechanism of Action

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine acts as a competitive inhibitor of the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to changes in behavior and cognition, depending on the brain region and the specific receptor subtypes that are activated.
Biochemical and Physiological Effects:
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been shown to increase dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels has been associated with improvements in attention, working memory, and motor function. However, high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can lead to neurotoxicity and damage to dopaminergic neurons.

Advantages and Limitations for Lab Experiments

The main advantage of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is its high selectivity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in several neurological disorders. However, the neurotoxic effects of high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine limit its use in long-term studies.

Future Directions

There are several future directions for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine research. One area of interest is the role of dopamine in drug addiction. 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be a potential treatment for drug addiction. Another area of interest is the development of new dopamine transporter ligands with improved selectivity and lower toxicity. These ligands could be used to study the role of dopamine in several neurological disorders and may have therapeutic potential in the future.
Conclusion:
In conclusion, 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine is a valuable research tool that has been used to investigate the role of dopamine in several neurological disorders. Its high selectivity for the dopamine transporter allows for selective manipulation of dopamine levels in the brain, leading to improvements in behavior and cognition. However, the neurotoxic effects of high doses of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine limit its use in long-term studies. Future research on 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine could lead to new insights into the role of dopamine in several neurological disorders and may have therapeutic potential in the future.

Synthesis Methods

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2-chlorophenethylamine with pyrrolidine and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine.

Scientific Research Applications

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has been extensively used as a research tool to investigate the role of dopamine in several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It is a potent and selective dopamine transporter ligand that binds to the dopamine transporter with high affinity. This allows researchers to selectively manipulate dopamine levels in the brain and study its effects on behavior and cognition.

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYUUTWORMMWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5467453

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